2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate
Description
Properties
IUPAC Name |
[2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-14-7-12-19-21(13-14)29-23(25-19)16-8-10-17(11-9-16)24-22(27)18-5-3-4-6-20(18)28-15(2)26/h3-13H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMMUNASBUDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, pigments, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby affecting their function .
Comparison with Similar Compounds
Key Observations :
- The acetate group in the target compound distinguishes it from analogs like 9a–9f, which feature acetamide linkers . This substitution may influence solubility, as acetates are generally more hydrolytically labile than amides.
- Halogenated analogs (e.g., 9c with bromine) exhibit higher molecular weights and may enhance lipophilicity or binding affinity to hydrophobic enzyme pockets .
Molecular Docking and Binding Studies
AutoDock Vina was employed to evaluate analogs like 9c, 9g, and 9m, revealing distinct binding poses to enzymatic targets (e.g., α-glucosidase). The target compound’s acetate group may sterically hinder interactions compared to the smaller acetamide linkers in 9a–9f, though this requires experimental validation .
Biological Activity
The compound 2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic molecule that has garnered interest due to its potential biological activities. Its structure incorporates a benzothiazole moiety, which is known for various pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
Molecular Formula: C_{16}H_{16}N_{2}O_{3}S
Molecular Weight: 320.37 g/mol
Structural Formula: The compound features a phenyl acetate group linked to a carbamoyl group, which is further connected to a benzothiazole derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothiazole ring.
- Attachment of the carbamoyl group.
- Esterification to produce the final acetate form.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 | 20.46 ± 8.63 | 3D Cell Culture |
| NCI-H358 | 16.00 ± 9.38 | 3D Cell Culture |
These results indicate that benzothiazole derivatives can effectively inhibit cell proliferation in vitro, especially in two-dimensional assays compared to three-dimensional cultures .
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structural motifs have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Significant Inhibition |
Testing methods included broth microdilution assays following CLSI guidelines, which confirmed the effectiveness of these compounds against pathogenic bacteria .
The mechanism by which compounds like this compound exert their biological effects likely involves interaction with specific biological targets such as enzymes or DNA. Studies suggest that these compounds may bind within the minor groove of DNA, influencing cellular processes related to proliferation and apoptosis .
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives in cancer therapy:
- Study Design: Compounds were tested on multiple human lung cancer cell lines using MTS cytotoxicity assays.
- Findings: Certain derivatives displayed IC50 values as low as 6 µM, indicating high potency against tumor cells while maintaining lower toxicity levels in normal cells.
Q & A
Basic: What are the recommended synthetic routes for 2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. Key steps include:
- Coupling Reactions : Amide bond formation between the benzothiazole-containing aniline derivative and activated carboxylic acid intermediates (e.g., using EDCI/HOBt or DCC as coupling agents).
- Esterification : Acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Optimization Strategies : - Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Use of catalytic DMAP for efficient acetylation.
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (methanol/water) improves purity .
Basic: How is the molecular structure of this compound characterized, and which analytical techniques are critical for validation?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR : H and C NMR confirm the presence of the benzothiazole ring (e.g., aromatic protons at δ 7.2–8.3 ppm) and acetate group (singlet at δ 2.1 ppm for methyl protons).
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm).
- HPLC : Assesses purity (>95% recommended for biological assays) .
Basic: What preliminary biological activities have been reported for this compound, and which assay systems are used for screening?
Answer:
Initial studies focus on enzyme inhibition and cytotoxicity:
- Enzyme Assays : Inhibition of 11β-HSD1 (linked to metabolic diseases) measured via spectrophotometric NADPH depletion.
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values reported in µM ranges.
- Protein-Ligand Binding : Fluorescence quenching or SPR to assess binding affinity to targets like kinases .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
SAR strategies include:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -NO) on the benzothiazole ring to enhance π-stacking with hydrophobic enzyme pockets.
- Side-Chain Variations : Replacing the acetate group with bulkier esters (e.g., pivalate) to modulate membrane permeability.
- Bioisosteric Replacement : Substituting the amide linker with sulfonamide or urea to alter hydrogen-bonding interactions.
Validation : Comparative IC profiling against structurally related analogs (e.g., sulfonamide vs. carboxamide derivatives) .
Advanced: What computational approaches are used to elucidate the mechanism of action, and how reliable are docking predictions?
Answer:
- Molecular Docking (Glide XP) : Predicts binding poses in hydrophobic enclosures of targets (e.g., 11β-HSD1). Key interactions include hydrogen bonds with catalytic residues (Tyr183, Lys187) and π-π stacking with benzothiazole.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å acceptable).
- Limitations : Docking scores may not correlate with in vitro activity due to solvation/entropy effects. Cross-validation with experimental binding assays (e.g., ITC) is critical .
Advanced: How can contradictory data in enzyme inhibition studies be resolved?
Answer:
Discrepancies often arise from assay conditions or off-target effects. Mitigation strategies:
- Standardized Protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and cofactor concentrations (NADPH for oxidoreductases).
- Counter-Screening : Test against related enzymes (e.g., 11β-HSD2) to confirm selectivity.
- Metabolite Analysis : LC-MS to detect degradation products that may interfere with assays .
Advanced: What methodologies bridge in silico predictions and in vitro activity for lead optimization?
Answer:
- Free Energy Perturbation (FEP) : Computes relative binding affinities of analogs with chemical accuracy (±1 kcal/mol).
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and topological torsion.
- Parallel Synthesis : Generate focused libraries (e.g., 50–100 derivatives) based on docking poses for empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
